molecular formula C16H18S B14488441 1,3,5-Trimethyl-2-[(phenylsulfanyl)methyl]benzene CAS No. 65597-70-8

1,3,5-Trimethyl-2-[(phenylsulfanyl)methyl]benzene

Cat. No.: B14488441
CAS No.: 65597-70-8
M. Wt: 242.4 g/mol
InChI Key: UZXNBMQHZMDPDE-UHFFFAOYSA-N
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Description

1,3,5-Trimethyl-2-[(phenylsulfanyl)methyl]benzene is an organic compound with the molecular formula C16H18S It is a derivative of benzene, where three methyl groups and a phenylsulfanyl group are attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Trimethyl-2-[(phenylsulfanyl)methyl]benzene can be synthesized through several methods. One common approach involves the reaction of mesitylene (1,3,5-trimethylbenzene) with a phenylsulfanyl methylating agent under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes purification steps such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Trimethyl-2-[(phenylsulfanyl)methyl]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the phenylsulfanyl group to a thiol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

1,3,5-Trimethyl-2-[(phenylsulfanyl)methyl]benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3,5-Trimethyl-2-[(phenylsulfanyl)methyl]benzene involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Mesitylene (1,3,5-Trimethylbenzene): A simpler derivative of benzene with three methyl groups.

    1,2,4-Trimethylbenzene (Pseudocumene): Another isomer of trimethylbenzene.

    1,2,3-Trimethylbenzene (Hemimellitene): An isomer with a different arrangement of methyl groups.

Uniqueness

1,3,5-Trimethyl-2-[(phenylsulfanyl)methyl]benzene is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical properties and reactivity compared to other trimethylbenzene isomers. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

65597-70-8

Molecular Formula

C16H18S

Molecular Weight

242.4 g/mol

IUPAC Name

1,3,5-trimethyl-2-(phenylsulfanylmethyl)benzene

InChI

InChI=1S/C16H18S/c1-12-9-13(2)16(14(3)10-12)11-17-15-7-5-4-6-8-15/h4-10H,11H2,1-3H3

InChI Key

UZXNBMQHZMDPDE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)CSC2=CC=CC=C2)C

Origin of Product

United States

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